molecular formula C15H8F2N4O3S B2430437 2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-97-1

2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2430437
CAS No.: 330190-97-1
M. Wt: 362.31
InChI Key: QIDRXYYNTCHJKM-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro and nitrophenyl groups, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,6-difluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of 2,6-difluoro-N-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and thiadiazole groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.

    5-(3-Nitrophenyl)-1,3,4-thiadiazole: Another precursor used in the synthesis.

    2,6-Difluoro-N-(3-nitrophenyl)benzamide: A structurally similar compound with different substitution patterns.

Uniqueness

2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoro and nitrophenyl groups, along with the thiadiazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDRXYYNTCHJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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